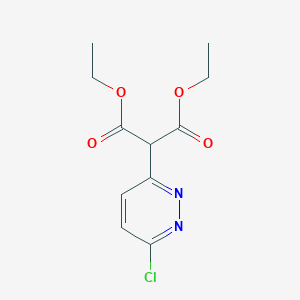
Diethyl 2-(6-chloropyridazin-3-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(6-chloropyridazin-3-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6th position and a diethyl malonate moiety at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(6-chloropyridazin-3-yl)malonate typically involves the reaction of 6-chloropyridazine with diethyl malonate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(6-chloropyridazin-3-yl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups in the malonate moiety can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Condensation Reactions: Aldehydes or ketones, often in the presence of a catalyst such as piperidine.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Hydrolysis: Diethyl malonate derivatives with carboxylic acid groups.
Condensation Reactions: Complex organic molecules with extended conjugation or ring systems.
Aplicaciones Científicas De Investigación
Diethyl 2-(6-chloropyridazin-3-yl)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(6-chloropyridazin-3-yl)malonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The presence of the chlorine atom and the malonate moiety can influence its binding affinity and selectivity towards these molecular targets. Detailed studies on its mechanism of action are often conducted using techniques such as molecular docking and enzyme assays .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl 2-(6-chloropyridazin-3-yl)malonate is unique due to the presence of the 6-chloropyridazine ring, which imparts distinct chemical properties and reactivity compared to other malonate derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and potential pharmaceuticals .
Propiedades
Fórmula molecular |
C11H13ClN2O4 |
|---|---|
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
diethyl 2-(6-chloropyridazin-3-yl)propanedioate |
InChI |
InChI=1S/C11H13ClN2O4/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8(12)14-13-7/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
GATVORHVBUOUFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=NN=C(C=C1)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


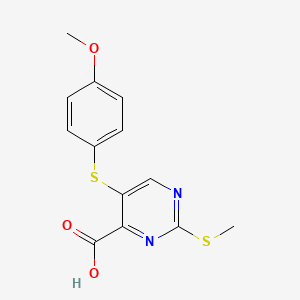
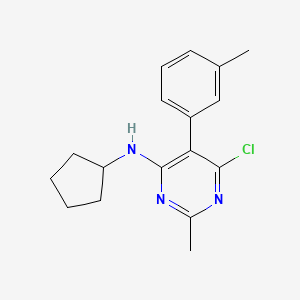
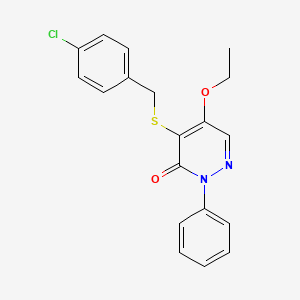
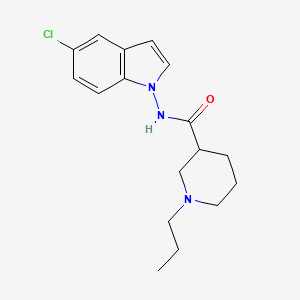
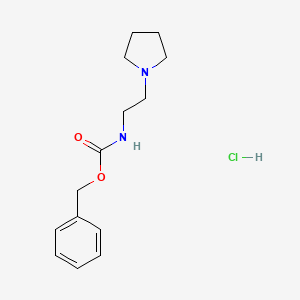
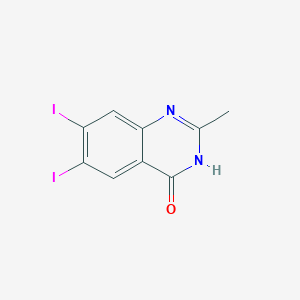
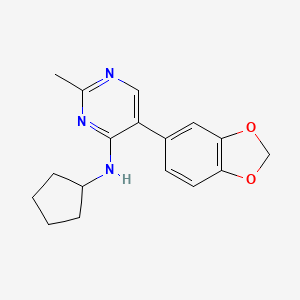
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)
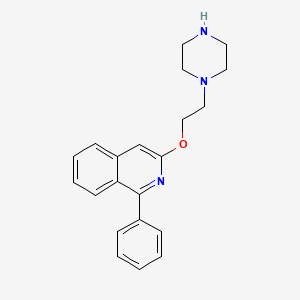

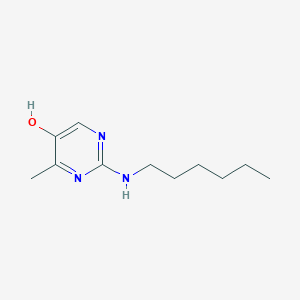
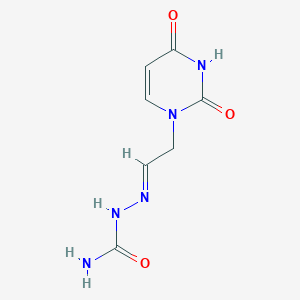
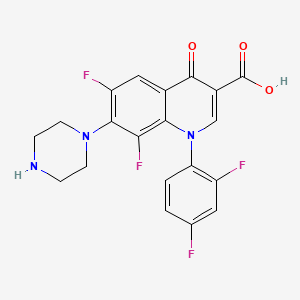
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
